![molecular formula C11H17N3O2 B4889372 N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide](/img/structure/B4889372.png)
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide
Overview
Description
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazine derivative that has been synthesized and studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in cell proliferation and metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide in lab experiments is its potent biological activity, which allows for the evaluation of its therapeutic potential. However, its complex synthesis method and limited availability may pose challenges for researchers.
Future Directions
Future research on N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide could focus on elucidating its mechanism of action and identifying potential targets for therapeutic intervention. Additionally, its potential use in combination with other drugs or therapies could be explored to enhance its efficacy. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its clinical potential.
Scientific Research Applications
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. It has been shown to exhibit antiproliferative activity against cancer cells and antimicrobial activity against bacterial and fungal strains.
properties
IUPAC Name |
N'-(cyclopentylideneamino)-N-prop-2-enylpropanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-7-12-10(15)8-11(16)14-13-9-5-3-4-6-9/h2H,1,3-8H2,(H,12,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZGASAXAPAMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(=O)NN=C1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopentylideneamino)-N-prop-2-enylpropanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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